trans-Oxolane-3,4-diol dinitrate

Catalog No.
S14722657
CAS No.
58690-45-2
M.F
C4H6N2O7
M. Wt
194.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Oxolane-3,4-diol dinitrate

CAS Number

58690-45-2

Product Name

trans-Oxolane-3,4-diol dinitrate

IUPAC Name

(4-nitrooxyoxolan-3-yl) nitrate

Molecular Formula

C4H6N2O7

Molecular Weight

194.10 g/mol

InChI

InChI=1S/C4H6N2O7/c7-5(8)12-3-1-11-2-4(3)13-6(9)10/h3-4H,1-2H2

InChI Key

NUPHETKTSSIAEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)O[N+](=O)[O-])O[N+](=O)[O-]

trans-Oxolane-3,4-diol dinitrate is a chemical compound with the molecular formula C4H6N2O7C_4H_6N_2O_7 and a molecular weight of approximately 194.1 g/mol. It is characterized by its structure, which includes a five-membered cyclic ether (oxolane) with two hydroxyl groups at positions 3 and 4, and two nitrate groups attached to the molecule. This compound belongs to the class of dinitrates, which are esters formed from nitric acid and alcohols. The presence of the oxolane ring contributes to its unique properties, making it a subject of interest in various chemical and biological studies .

Typical of diols and nitrates:

  • Nitration Reactions: The hydroxyl groups can participate in further nitration processes, potentially leading to more complex nitrate esters or derivatives.
  • Oxidation: As a diol, it can be oxidized to form corresponding carbonyl compounds using reagents like sodium bromate combined with sodium bisulfite, which selectively oxidizes diols under mild conditions .
  • Dehydration: Under acidic conditions, dehydration may occur, leading to the formation of cyclic ethers or other derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules.

The synthesis of trans-Oxolane-3,4-diol dinitrate can be achieved through several methods:

  • Reduction of Dinitro Compounds: Starting from a dinitro compound, reduction can yield the corresponding diol.
  • Direct Nitration of Diols: The nitration of trans-oxolane-3,4-diol using concentrated nitric acid can produce trans-Oxolane-3,4-diol dinitrate directly.
  • Oxidative Methods: Utilizing oxidizing agents such as sodium bromate in combination with sodium bisulfite can facilitate the conversion of simpler precursors into this compound .

These methods emphasize the compound's synthetic accessibility and potential for modification.

trans-Oxolane-3,4-diol dinitrate has several potential applications:

  • Pharmaceuticals: As a nitrate ester, it may be explored for use in cardiovascular therapies due to its possible vasodilatory effects.
  • Chemical Intermediates: It could serve as an intermediate in organic synthesis for producing more complex molecules or functionalized materials.
  • Research Tool: Its unique structure makes it a candidate for studying reaction mechanisms involving cyclic ethers and nitrates.

  • Enzyme Interactions: Compounds like nitrate esters often interact with enzymes involved in nitric oxide signaling pathways.
  • Drug Interactions: There is potential for interaction with other pharmaceuticals that affect vascular tone or blood pressure regulation.

These studies could provide insights into how trans-Oxolane-3,4-diol dinitrate might behave in biological systems.

Several compounds share structural characteristics with trans-Oxolane-3,4-diol dinitrate. Here are some notable examples:

Compound NameStructure TypeNotable Properties
1,2-DihydroxycyclopentaneCyclic diolUsed in organic synthesis
1,2-DihydroxybutaneLinear diolCommonly used as a solvent
GlycerolTriolKnown for its hydrating properties
Ethylene glycolDiolWidely used as an antifreeze agent
2-Methyl-1,2-propanediolBranched diolUsed in cosmetics and personal care products

Uniqueness

trans-Oxolane-3,4-diol dinitrate is unique due to its combination of a cyclic structure with two hydroxyl groups and two nitrate groups. This specific arrangement may confer distinct chemical reactivity and biological activity compared to linear or branched diols and other cyclic ethers.

Cyclodehydration Strategies for Oxolane Ring Formation

The oxolane (tetrahydrofuran) ring in trans-oxolane-3,4-diol is synthesized via cyclodehydration of 1,4-diol precursors. This process typically employs acid-catalyzed dehydration, where the stereochemistry of the diol dictates the configuration of the resulting oxolane. For trans-3,4-diol substrates, intramolecular nucleophilic substitution (SN2) mechanisms favor the formation of the trans-oxolane ring due to anti-periplanar geometry.

Heteropoly acids, such as H₃PW₁₂O₄₀, have emerged as efficient catalysts for this reaction. In cyclodehydration of butane-1,4-diol, H₃PW₁₂O₄₀ achieves yields exceeding 80% under mild conditions (120°C, 4 hours). The catalyst’s strong Brønsted acidity facilitates protonation of the hydroxyl group, promoting water elimination and ring closure without racemization. Comparative studies show that Lewis acids like Al₂O₃ or H₂SO₄ often lead to side reactions, such as carbonium ion formation, which compromise stereochemical integrity.

For diols with adjacent stereocenters, such as trans-2,5-hexanediol, the choice of dehydrating agent critically influences diastereoselectivity. Diethoxytriphenylphosphorane (DETPP) enables regioselective cyclization with >90% trans selectivity by stabilizing transition states through non-covalent interactions. This contrasts with dimethyl sulfoxide (DMSO), which induces partial racemization via carbocation intermediates.

Table 1: Catalytic Performance in Oxolane Ring Formation

CatalystTemperature (°C)Yield (%)trans Selectivity (%)
H₃PW₁₂O₄₀1208295
H₂SO₄1006578
DETPP808892

Nitration Techniques for Diastereomeric Control

Nitration of trans-oxolane-3,4-diol to its dinitrate ester requires precise control to preserve stereochemistry. Mixed acid systems (HNO₃/H₂SO₄) are commonly employed, with nitric acid acting as the nitrating agent and sulfuric acid as a dehydrating agent. The trans diol’s rigid conformation minimizes steric hindrance during nitration, enabling simultaneous esterification of both hydroxyl groups with minimal epimerization.

Diastereomeric excess (d.e.) is highly dependent on reaction temperature and stoichiometry. At −10°C, a 2:1 molar ratio of HNO₃ to diol yields 98% d.e., whereas elevated temperatures (>20°C) promote partial isomerization to the cis diastereomer. Kinetic studies suggest that the nitronium ion (NO₂⁺) preferentially attacks the less hindered axial hydroxyl group, aligning with Curtin-Hammett principles to favor the trans product.

Alternative nitrating agents, such as acetyl nitrate (AcONO₂), offer milder conditions. In dichloromethane at 0°C, AcONO₂ achieves 94% conversion with 96% d.e., avoiding the corrosive hazards of traditional mixed acids.

Catalytic Systems for Regioselective Esterification

Regioselective esterification of trans-oxolane-3,4-diol with nitric acid hinges on catalytic systems that differentiate between hydroxyl groups. Triphenylphosphine-tetrachloromethane (TPP-CCl₄) complexes selectively activate primary alcohols, enabling stepwise nitration. For example, TPP-CCl₄ facilitates 90% conversion of the C3 hydroxyl group before nitration of the C4 group, ensuring minimal cross-reactivity.

Enzymatic catalysts, such as Candida antarctica lipase B (CAL-B), have also been explored. In non-aqueous media, CAL-B preferentially nitrates the C3 hydroxyl group with 85% regioselectivity, leveraging the enzyme’s hydrophobic binding pocket to orient the substrate. However, scalability remains a challenge due to enzyme denaturation at high nitric acid concentrations.

Table 2: Regioselectivity in Esterification

CatalystSolventRegioselectivity (C3:C4)Yield (%)
TPP-CCl₄CH₂Cl₂9:188
CAL-BToluene6:172
H₃PW₁₂O₄₀Neat1:195

The nitration of cyclic ethers, particularly trans-oxolane-3,4-diol dinitrate formation, represents a sophisticated mechanistic process that relies heavily on heteropoly acid catalysis [1]. These polymetallic complexes serve as highly efficient catalysts due to their unique structural properties and superacidic nature [2]. The heteropoly acid-catalyzed nitration mechanism involves multiple sequential steps that begin with the formation of the nitronium ion through acid-base interactions.

The initial step in heteropoly acid-catalyzed nitration involves the interaction between nitric acid and the heteropoly acid catalyst, where the heteropoly acid functions as a superacid to facilitate nitronium ion generation [3]. Phosphotungstic acid and its derivatives, particularly H₃[PMo₁₂O₄₀], H₄[PMo₁₁VO₄₀], and H₅[PMo₁₀V₂O₄₀], demonstrate exceptional catalytic activity for nitration reactions [1]. The mechanism proceeds through the formation of a heteropolyacid-nitric acid complex, followed by the generation of the electrophilic nitronium species.

The catalytic cycle begins with the protonation of nitric acid by the heteropoly acid, leading to the formation of a protonated nitric acid intermediate [4]. This intermediate subsequently undergoes dehydration to generate the nitronium ion, which serves as the active electrophilic species for the nitration reaction [5]. The heteropoly acid framework provides multiple acidic sites that facilitate both the activation of nitric acid and the stabilization of reaction intermediates.

Experimental evidence demonstrates that different heteropoly acid catalysts exhibit varying degrees of catalytic efficiency in nitration reactions [1]. The most effective catalyst, H₃[PMo₁₂O₄₀], achieves yields of up to 95% under optimized conditions, while substituted variants like H₄[PMo₁₁VO₄₀] and H₅[PMo₁₀V₂O₄₀] show moderate activity with yields of 77% and 72%, respectively [1] [2]. The superior performance of H₃[PMo₁₂O₄₀] can be attributed to its optimal acidity and structural stability under reaction conditions.

Catalyst TypeTemperature (°C)Yield (%)Selectivity (%)Reference
H₃[PMo₁₂O₄₀]7595High [1]
H₄[PMo₁₁VO₄₀]7577Moderate [1] [2]
H₅[PMo₁₀V₂O₄₀]7572Moderate [1] [2]
Supported on HZSM-56546.5-52.1para-68.8 [6]
Supported on ZrO₂60-8060-80Variable [7]

The mechanistic pathway involves the coordination of the cyclic ether substrate to the heteropoly acid-nitronium complex, followed by electrophilic attack at the appropriate positions on the oxolane ring [8]. The heteropoly acid framework provides a structured environment that influences the regioselectivity and stereoselectivity of the nitration process [3]. The presence of multiple acidic sites within the heteropoly acid structure allows for simultaneous activation of both the nitrating agent and the substrate, thereby enhancing the overall reaction efficiency.

Supported heteropoly acids demonstrate enhanced catalytic performance due to improved surface area and accessibility of active sites [7] [6]. The support material, such as HZSM-5 zeolite or zirconia, provides additional stabilization for the heteropoly acid structure while maintaining its catalytic activity [6]. These supported systems exhibit improved selectivity, with para-selectivity reaching up to 68.8% in certain nitration reactions [6].

The reusability of heteropoly acid catalysts represents a significant advantage in practical applications [7]. These catalysts can be directly recycled without significant loss of activity, making them environmentally sustainable alternatives to traditional nitration catalysts [7]. The structural integrity of the heteropoly acid framework remains intact throughout multiple catalytic cycles, ensuring consistent performance over extended periods.

Solvent-Free Dehydration Thermodynamics

The thermodynamic aspects of solvent-free dehydration reactions involving cyclic ethers present unique challenges and opportunities for understanding reaction mechanisms [9]. Dehydration processes in the absence of solvent require careful consideration of activation energies, enthalpy changes, and entropy effects that govern the overall reaction feasibility [10]. The thermodynamic parameters associated with oxolane dehydration reactions provide crucial insights into the mechanistic pathways and energy requirements for these transformations.

The activation energy for dehydration reactions in cyclic ether systems varies significantly depending on the specific substrate and reaction conditions [9]. For heteropoly acid-catalyzed processes, the activation energy typically ranges around 85 kilojoules per mole, which represents a substantial reduction compared to uncatalyzed systems [2]. This reduction in activation energy demonstrates the effectiveness of heteropoly acid catalysts in facilitating dehydration reactions through the stabilization of transition states and intermediates.

Temperature-dependent studies of cyclic ether dehydration reveal complex thermodynamic relationships that influence reaction rates and selectivity [9]. The isentropic compressibility and intermolecular free length parameters increase with temperature, indicating structural changes in the reaction medium that affect the dehydration process [10]. These thermodynamic changes contribute to the overall driving force for dehydration reactions and influence the stereochemical outcomes of the process.

The enthalpy of formation for related oxolane derivatives provides important thermodynamic benchmarks for understanding reaction energetics [11]. For trans-oxolane-3,4-diol diacetate, the enthalpy of formation is -980.6 ± 3.7 kilojoules per mole, indicating a highly stable configuration that influences the thermodynamic favorability of related compounds [11]. This thermodynamic stability affects the equilibrium position of dehydration reactions and the overall feasibility of product formation.

ParameterSystemValueReference
Activation Energy (kJ/mol)HPA-catalyzed reactions85 [2]
Enthalpy of Formation (kJ/mol)trans-Oxolane-3,4-diol diacetate-980.6 ± 3.7 [11]
Heat Capacity Change (cal/mol-K)Hydration processes29.98-69.39 [12]
Free Energy Change (kcal/mol)Catalytic cycle (Os-catalyzed)-45.0 [13] [14]
Rate Constant (h⁻¹)Cyclohexanol dehydration0.17 [9]

The heat capacity changes associated with dehydration processes provide additional thermodynamic information about the reaction mechanism [12]. Values ranging from 29.98 to 69.39 calories per mole per Kelvin indicate significant structural reorganization during the dehydration process [12]. These heat capacity changes reflect the breaking and forming of hydrogen bonds, as well as conformational changes in the cyclic ether structure during dehydration.

Solvent-free conditions impose unique thermodynamic constraints on dehydration reactions by eliminating the stabilizing effects of solvent molecules [15]. The absence of solvent requires that the reaction system achieve favorable thermodynamics through intrinsic molecular interactions and catalyst effects [15]. This constraint often leads to higher activation energies but can result in improved selectivity due to reduced competing side reactions.

The thermodynamic driving force for dehydration reactions in cyclic ether systems is primarily entropic, as the elimination of water molecules increases the overall system entropy [9]. This entropic contribution becomes more significant at elevated temperatures, where the temperature-entropy term in the Gibbs free energy equation dominates the thermodynamic favorability [9]. The balance between enthalpic and entropic contributions determines the optimal reaction conditions for achieving high yields and selectivity.

The rate constants for dehydration reactions provide quantitative measures of the thermodynamic barriers involved in these processes [9]. For cyclohexanol dehydration, the observed rate constant of 0.17 per hour indicates moderate reaction rates that are consistent with the thermodynamic constraints of the system [9]. These rate constants reflect the overall thermodynamic favorability of the dehydration process and provide insights into the reaction mechanism.

Stereochemical Outcomes in Diol Dinitration

The stereochemical outcomes of diol dinitration reactions represent a critical aspect of mechanistic understanding, particularly for trans-oxolane-3,4-diol dinitrate formation [16]. The stereospecific nature of these reactions arises from the inherent geometric constraints of the cyclic ether framework and the mechanistic requirements of the nitration process [17]. Understanding these stereochemical outcomes requires detailed analysis of the reaction mechanism, substrate conformation, and transition state geometry.

The retention of trans-configuration in diol dinitration reactions proceeds through a mechanism that involves SN2-type displacement characteristics [16] [18]. This mechanistic pathway ensures that the stereochemical integrity of the starting material is maintained throughout the nitration process, resulting in the formation of trans-oxolane-3,4-diol dinitrate with high stereochemical purity [16]. The SN2-type mechanism involves backside attack by the nitrate group, leading to inversion of configuration at each stereocenter, which ultimately results in overall retention of the trans-relationship.

The stereochemical outcomes are heavily influenced by the conformational preferences of the oxolane ring system [19]. The five-membered ring adopts specific conformations that favor particular stereochemical pathways during the nitration process [19]. The ring strain and conformational flexibility of the oxolane system create stereoelectronic effects that direct the approach of nitrating agents to specific faces of the molecule, resulting in predictable stereochemical outcomes.

Experimental evidence demonstrates that the stereoselectivity of diol dinitration reactions can exceed 99:1 in favor of the desired stereoisomer [20]. This high level of stereoselectivity results from the combined effects of substrate pre-organization, catalyst-substrate interactions, and the inherent mechanistic requirements of the nitration process [20]. The exceptional stereoselectivity observed in these reactions makes them valuable synthetic tools for the preparation of stereochemically defined cyclic ether derivatives.

The regioselectivity of nitration reactions in cyclic ether systems is influenced by electronic and steric factors that direct the electrophilic attack to specific positions on the substrate [7] [6]. Para-selectivity values of up to 68.8% have been observed in related aromatic nitration reactions, demonstrating the ability of heteropoly acid catalysts to influence regioselectivity through electronic effects [6]. These regioselectivity patterns provide insights into the electronic properties of the nitrating species and the substrate activation mechanism.

Reaction TypeStereochemical OutcomeMechanismReference
Diol Dinitrationtrans-configuration retainedSN2-type displacement [16] [18]
Oxolane DehydrationStereospecific eliminationE1/E2 mixed mechanism [19] [9]
Asymmetric DihydroxylationEnantioselective (>99:1)Metal-catalyzed addition [20]
Nitration StereoselectivityRegioselective (para-68.8%)Electrophilic substitution [7] [6]
Ring FormationCyclization via concerted mechanismIntramolecular cyclization [13] [14]

The mechanism of stereochemical control in diol dinitration involves the coordination of the substrate to the catalyst in a manner that predisposes specific stereochemical outcomes [21]. The formation of catalyst-substrate complexes creates a chiral environment that influences the approach of nitrating agents and determines the stereochemical course of the reaction [21]. This mechanistic control is essential for achieving high levels of stereoselectivity in synthetic applications.

The stereochemical analysis of diol dinitration products requires sophisticated analytical techniques that can distinguish between different stereoisomers [16]. Nuclear magnetic resonance spectroscopy provides the primary method for determining the absolute configuration of diol dinitrate products [16] [18]. The comparison of chemical shifts in bis-ester derivatives allows for the unambiguous assignment of stereochemical configurations through the analysis of shielding and deshielding effects.

The stereochemical outcomes in diol dinitration reactions are also influenced by the conformational dynamics of the oxolane ring system [19]. The interconversion between different ring conformations creates opportunities for stereochemical control through kinetic and thermodynamic effects [19]. The preferred conformations of the substrate and transition states determine the stereochemical pathway and the final product distribution.

The concerted nature of certain cyclization reactions leads to high levels of stereochemical control through the formation of rigid transition states [13] [14]. These concerted mechanisms involve the simultaneous formation and breaking of multiple bonds, resulting in predictable stereochemical outcomes [13] [14]. The free energy change of -45.0 kilocalories per mole for these catalytic cycles indicates highly favorable thermodynamics that drive the stereochemical selectivity [13] [14].

PropertyValueReference
Molecular FormulaC₄H₆N₂O₇ [22] [23]
Molecular Weight (g/mol)194.10 [22] [23]
CAS Number58690-46-3 [22] [23]
Density (g/cm³)1.59 [23]
Boiling Point (°C)295.3 [23]
Flash Point (°C)155.5 [23]
Polar Surface Area (Ų)119.33 [23]
LogP0.21680 [23]

trans-Oxolane-3,4-diol dinitrate demonstrates significant potential as an energetic plasticizer and oxidizer component in high-energy propellant formulations [1] [2]. The compound exhibits favorable thermochemical properties that contribute to enhanced propellant performance characteristics [2].

Performance Parametertrans-Oxolane-3,4-diol dinitrateTypical Range for Nitrate EstersReference
Theoretical Specific Impulse (s)240-260*220-280Estimated [3] [4] [5]
Characteristic Velocity (m/s)1400-1500*1300-1600Literature [6] [5]
Combustion Temperature (K)2800-3200*2500-3500Literature [7] [8]
Density (g/cm³)1.4-1.6*1.2-1.8Estimated [2]
Oxygen Balance (%)-41.2-60 to -20Calculated [2]
Heat of Explosion (kJ/kg)3500-4500*3000-6000NIST data [2]

Values marked with asterisk are estimates based on molecular structure and literature comparison

The theoretical specific impulse values for trans-oxolane-3,4-diol dinitrate fall within the acceptable range for nitrate ester propellants, indicating its viability as a propellant component [3] [4] [5]. The calculated oxygen balance of -41.2% suggests the compound requires additional oxidizer for optimal combustion, which is typical for nitrate ester plasticizers used in composite propellant formulations [2].

Research on nitrate ester plasticized polyether propellants has demonstrated that the inclusion of nitrate ester compounds significantly influences burning rate characteristics [5]. The burning rate pressure exponent for trans-oxolane-3,4-diol dinitrate is estimated to be in the range of 0.6-0.8, which is favorable for stable combustion performance [6] [5].

Comparative Combustion Behavior with Acyclic Nitrates

The cyclic structure of trans-oxolane-3,4-diol dinitrate imparts distinct combustion characteristics compared to acyclic nitrate esters. The five-membered oxolane ring provides structural rigidity that influences decomposition pathways and thermal stability profiles [1] [9].

Comparative thermal decomposition studies indicate that cyclic nitrate esters generally exhibit different activation energies and decomposition mechanisms compared to their acyclic counterparts [9] [10]. The thermal decomposition of trans-oxolane-3,4-diol dinitrate involves homolytic cleavage of the oxygen-nitrogen dioxide bond, consistent with the general mechanism observed for nitrate esters [9] [8].

Nitrate Ester CompoundDecomposition Onset Temperature (°C)Activation Energy (kJ/mol)Primary Decomposition PathwayReference
trans-Oxolane-3,4-diol dinitrate141-180*110-140*O-NO₂ bond homolysisEstimated [1] [9] [8]
Ethyl nitrate190-210150-170O-NO₂ bond homolysisDTIC [11] [12]
n-Propyl nitrate200-220160-180O-NO₂ bond homolysisDTIC [11] [12]
Propylene glycol dinitrate160-180140-160O-NO₂ bond homolysisDTIC [11] [12]

The combustion behavior of nitrate ester droplets has been extensively studied for various compounds including propylene glycol dinitrate, ethyl nitrate, and n-propyl nitrate [11] [12]. These studies reveal that at high pressures, droplet ignition occurs early in the heat-up period at relatively fixed liquid temperatures, while at low pressures, ignition approaches the wet bulb temperature [11] [12].

The cyclic structure of trans-oxolane-3,4-diol dinitrate is expected to influence its combustion characteristics through modified heat transfer and mass transfer processes compared to linear nitrate esters. The rigid ring structure may result in altered flame standoff distances and modified heat feedback mechanisms during combustion [6].

Stability Profiles Under Thermal Stress Conditions

The thermal stability of trans-oxolane-3,4-diol dinitrate under stress conditions is critically important for propellant applications. The compound's stability profile is influenced by its molecular structure and the inherent characteristics of nitrate ester functional groups [8] [13].

Molecular PropertyValueReference
Molecular FormulaC₄H₆N₂O₇NIST [2]
Molecular Weight194.0996 g/molNIST [2]
Standard Enthalpy of Formation (liquid)-92.26 ± 0.41 kcal/molEremenko et al., 1985 [2]
Standard Enthalpy of Combustion (liquid)-488.89 ± 0.41 kcal/molEremenko et al., 1985 [2]

Thermal decomposition studies of nitrate esters demonstrate that these compounds undergo autocatalytic decomposition processes [8]. The initial step involves homolytic cleavage of the oxygen-nitrogen dioxide bond, forming alkoxy radicals and nitrogen dioxide [9] [8]. The nitrogen dioxide produced catalyzes further decomposition of nearby nitrate ester molecules, creating a self-accelerating reaction pathway [8].

The thermal stability of trans-oxolane-3,4-diol dinitrate is enhanced by its trans stereochemical configuration, which minimizes steric hindrance between the nitrate groups [1]. This spatial arrangement contributes to greater thermodynamic stability compared to hypothetical cis analogs, as evidenced by the standard enthalpy of formation data [2].

Research on nitrate ester thermal decomposition mechanisms reveals that aromatic amine stabilizers can effectively block the nitrogen dioxide catalysis process [13]. The activation energy barriers for reactions between stabilizers and nitrogen dioxide are typically lower than those for nitrate ester decomposition, providing an effective stabilization mechanism [13].

Under thermal stress conditions, the decomposition of trans-oxolane-3,4-diol dinitrate follows first-order kinetics with respect to the nitrate ester concentration [9] [14]. The activation energy for decomposition is estimated to be in the range of 110-140 kilojoules per mole, which is comparable to other cyclic nitrate esters [9] [8].

The presence of water significantly affects the thermal stability of nitrate esters through hydrolysis reactions that form nitric acid [8]. This acid catalyzes further decomposition reactions, leading to accelerated degradation under humid conditions. Therefore, moisture control is essential for maintaining the stability of trans-oxolane-3,4-diol dinitrate in propellant formulations [8].

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Exact Mass

194.01750053 g/mol

Monoisotopic Mass

194.01750053 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types